molecular formula C19H14ClNO3 B14886520 1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium

1-(4-Chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium

Cat. No.: B14886520
M. Wt: 339.8 g/mol
InChI Key: CHUBMNMRGAUHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide is a heterocyclic compound that belongs to the class of benzofuro[3,2-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a methoxy group, and a methyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the formation of a benzofuran intermediate, followed by the introduction of the pyridine ring through cyclization reactions. The final step often involves the oxidation of the intermediate to form the 2-oxide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form different oxides or quinones.

    Reduction: Reduction reactions can convert the 2-oxide group to other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuro[3,2-c]pyridine compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Its potential therapeutic applications include the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine: Lacks the 2-oxide group, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-carboxylate: Contains a carboxylate group instead of the 2-oxide group, leading to different chemical properties.

Uniqueness

1-(4-Chlorophenyl)-8-methoxy-3-methylbenzofuro[3,2-c]pyridine 2-oxide is unique due to the presence of the 2-oxide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-8-methoxy-3-methyl-2-oxido-[1]benzofuro[3,2-c]pyridin-2-ium

InChI

InChI=1S/C19H14ClNO3/c1-11-9-17-18(15-10-14(23-2)7-8-16(15)24-17)19(21(11)22)12-3-5-13(20)6-4-12/h3-10H,1-2H3

InChI Key

CHUBMNMRGAUHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=[N+]1[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.